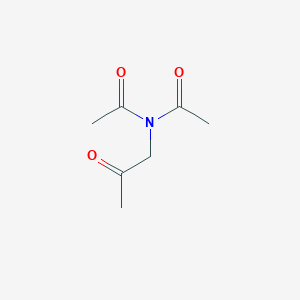

![molecular formula C8H7N3O2 B1337626 2-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 34165-09-8](/img/structure/B1337626.png)

2-Methyl-3-nitroimidazo[1,2-a]pyridine

Vue d'ensemble

Description

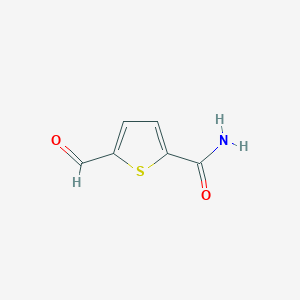

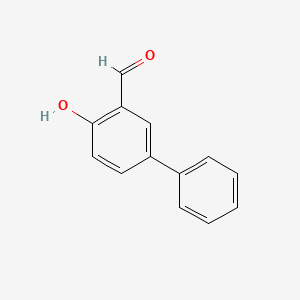

2-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as a building block for more complex chemical structures. The compound features an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining a pyridine and an imidazole ring. This core is substituted with a methyl group at the second position and a nitro group at the third position, which are key functional groups that influence the compound's reactivity and properties .

Synthesis Analysis

The synthesis of 2-nitroimidazo[1,2-a]pyridines has been achieved through various methods. One approach involves the iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine, which allows for the regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines under mild and aerobic conditions . Another method uses sodium dichloroiodide to facilitate the reaction of 2-aminopyridines and nitrostyrenes, yielding moderate to good yields of 3-nitro-2-arylimidazo[1,2-a]pyridines . Additionally, an iron(II)-catalyzed denitration reaction has been reported for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methylnitroolefins .

Molecular Structure Analysis

The molecular structure of 2-methyl-3-nitroimidazo[1,2-a]pyridine derivatives has been studied using X-ray crystallography. These studies have shown that the insertion of a nitro group does not cause fundamental changes in the geometry of the bicyclic unit but does induce changes in the electron density distribution. This can result in short cation-anion contacts in the related salts of these compounds .

Chemical Reactions Analysis

The reactivity of 2-methyl-3-nitroimidazo[1,2-a]pyridine derivatives has been explored in various chemical reactions. For instance, the nitro group has been shown to facilitate chlorine displacement in nucleophilic aromatic substitutions, leading to a diverse range of functionalized imidazo[1,2-a]pyridines . Cyclisation reactions of some 3-nitrosoimidazo[1,2-a]-pyridines have also been studied, revealing that deoxygenation with triethyl phosphite leads to open-chain derivatives rather than the previously reported closed-ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3-nitroimidazo[1,2-a]pyridine derivatives are influenced by their functional groups. The presence of the nitro group is particularly important as it plays a role in the electronic distribution within the molecule and affects its reactivity in chemical reactions. The compound's properties have been leveraged in the synthesis of potential antiretroviral agents, although the synthesized derivatives did not show activity against HIV . Additionally, the antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of related carboxylic acids have been evaluated, highlighting the potential pharmacological applications of these compounds .

Applications De Recherche Scientifique

Antileishmanial Research

- Field : Pharmaceutical Research

- Application : This compound is being explored for its potential as an antileishmanial derivative . Researchers are investigating the influence of the substituents at position 2 of the 3-nitroimidazo [1,2- a ]pyridine scaffold, including structures of probable oxidized metabolites and by synthesizing analogues bearing analogues with metabolic blockers at para position .

Corrosion Inhibition

- Field : Material Science

- Application : “2-Methyl-3-nitroimidazo[1,2-a]pyridine” has been studied for its potential as a corrosion inhibitor for aluminum .

- Methods : Researchers calculated the quantum chemical parameters to explain the electronic effects exhibited by this compound in the inhibition of aluminium corrosion .

Antitubercular Research

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-3-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRXPSDDBLDBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491844 | |

| Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-nitroimidazo[1,2-a]pyridine | |

CAS RN |

34165-09-8 | |

| Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)